molecular formula C17H17NO B1668757 TRAF-STOP阻害剤6877002 CAS No. 433249-94-6

TRAF-STOP阻害剤6877002

カタログ番号 B1668757
CAS番号: 433249-94-6
分子量: 251.32 g/mol
InChIキー: SARYOFMRLSHZFE-ZHACJKMWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TRAF-STOP inhibitor 6877002 is a selective inhibitor of the interaction between CD40 and tumor necrosis factor receptor-associated factor 6. This compound is known for its ability to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells in RAW cells. It has shown promising results in reducing leukocyte recruitment, macrophage activation, and macrophage proliferation in atherosclerotic plaques .

科学的研究の応用

TRAF-STOP inhibitor 6877002 has a wide range of scientific research applications:

    Chemistry: It is used as a tool compound to study the interaction between CD40 and tumor necrosis factor receptor-associated factor 6.

    Biology: The compound is used to investigate the role of nuclear factor kappa-light-chain-enhancer of activated B cells in cellular processes.

    Medicine: It has shown potential in reducing the progression of atherosclerosis by inhibiting leukocyte recruitment and macrophage activation.

    Industry: The compound is used in the development of new therapeutic agents targeting inflammatory pathways

作用機序

TRAF-STOP inhibitor 6877002 exerts its effects by selectively inhibiting the interaction between CD40 and tumor necrosis factor receptor-associated factor 6. This inhibition prevents the activation of nuclear factor kappa-light-chain-enhancer of activated B cells, thereby reducing leukocyte recruitment and macrophage activation. The compound targets specific molecular pathways involved in inflammation and immune response .

Safety and Hazards

The safety data sheet for TRAF-STOP inhibitor 6877002 suggests that medical attention is required if the compound is inhaled . It is also advised to move the victim into fresh air . The compound is highly bound to plasma proteins .

準備方法

The synthetic route for TRAF-STOP inhibitor 6877002 involves several steps, starting from the preparation of intermediate compounds. The detailed synthetic route and reaction conditions are outlined in patent WO2014033122A1. The compound is typically synthesized through a series of reactions involving the formation of key intermediates, followed by their conversion into the final product under specific conditions .

For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves the use of solvents like dimethyl sulfoxide and reagents such as polyethylene glycol 300 and Tween 80 to achieve the desired concentration and stability .

化学反応の分析

TRAF-STOP inhibitor 6877002 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

TRAF-STOP inhibitor 6877002 is unique in its selective inhibition of the CD40-tumor necrosis factor receptor-associated factor 6 interaction. Similar compounds include:

  • CTK7A
  • HIF-2α-IN-8
  • Tilorone dihydrochloride
  • Glucosamine sulfate
  • HIF1-IN-3

These compounds also target inflammatory pathways but differ in their specific mechanisms of action and molecular targets .

特性

IUPAC Name

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARYOFMRLSHZFE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

433249-94-6
Record name 433249-94-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TRAF-STOP inhibitor 6877002
Reactant of Route 2
Reactant of Route 2
TRAF-STOP inhibitor 6877002
Reactant of Route 3
Reactant of Route 3
TRAF-STOP inhibitor 6877002
Reactant of Route 4
Reactant of Route 4
TRAF-STOP inhibitor 6877002
Reactant of Route 5
Reactant of Route 5
TRAF-STOP inhibitor 6877002
Reactant of Route 6
Reactant of Route 6
TRAF-STOP inhibitor 6877002

Q & A

Q1: What is the mechanism of action for TRAF-STOP Inhibitor 6877002, and how does this impact downstream signaling?

A: TRAF-STOP Inhibitor 6877002 acts by directly disrupting the protein-protein interaction between CD40 and TRAF6. [] CD40, a co-stimulatory receptor found on immune cells like macrophages and B cells, requires interaction with TRAF adaptor proteins for downstream signaling. [] By inhibiting the binding of TRAF6 to CD40, this inhibitor specifically blocks the activation of inflammatory pathways downstream of CD40, including the production of pro-inflammatory cytokines like TNF and IL-6. [, , ] This targeted inhibition of CD40-TRAF6 signaling has been shown to reduce inflammation and ameliorate disease in models of atherosclerosis, obesity-associated insulin resistance, and sepsis. [, , ]

Q2: What is the significance of targeting the CD40-TRAF6 pathway specifically, as opposed to other points in the CD40 signaling cascade?

A: While inhibiting CD40 ligand (CD40L) binding to CD40 effectively reduces inflammation, long-term blockade leads to immune suppression. [] The CD40 receptor utilizes different TRAF proteins (TRAF2, 3, 5, 6) to activate diverse signaling cascades. [] Interestingly, studies show that CD40-TRAF2/3/5 signaling might even play a protective role in obesity-related metabolic complications. [] Therefore, targeting the CD40-TRAF6 interaction specifically offers a more precise approach. This focused inhibition allows for a reduction in inflammation associated with certain disease states, while potentially avoiding the broader immunosuppressive effects of complete CD40 pathway blockade. [, ]

Q3: What in vivo evidence supports the therapeutic potential of TRAF-STOP Inhibitor 6877002?

A: Preclinical studies using mouse models have demonstrated promising results. In Apoe-/- mice, which are prone to atherosclerosis, administration of TRAF-STOP inhibitors led to a significant reduction in atherosclerotic plaque size. This reduction was attributed to decreased monocyte and neutrophil recruitment to the artery wall, as well as a decrease in inflammatory cytokine production. [] Furthermore, encapsulating TRAF-STOP Inhibitor 6877002 in HDL-based nanoparticles enhanced its delivery to macrophages, further improving its efficacy in reducing atherosclerosis. [] Additionally, this inhibitor showed promise in a mouse model of obesity-associated insulin resistance, where it improved insulin sensitivity and reduced inflammation in adipose tissue. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。